An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 2-Ethyl-6-propoxypyrimidin-4(1H)-one
An In-Depth Technical Guide to the In Vivo Toxicity Assessment of 2-Ethyl-6-propoxypyrimidin-4(1H)-one
Disclaimer: To date, specific in vivo toxicity data for 2-Ethyl-6-propoxypyrimidin-4(1H)-one is not publicly available. This guide, therefore, presents a comprehensive and scientifically rigorous framework for its toxicological evaluation. The methodologies described are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), ensuring a robust and defensible testing strategy.
Introduction: The Pyrimidinone Scaffold and the Imperative for In Vivo Safety Assessment
Pyrimidinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and agrochemical development.[1][2] Their diverse applications necessitate a thorough understanding of their safety profile before they can be considered for therapeutic or commercial use. In vivo toxicity studies are a cornerstone of this safety assessment, providing critical data on a substance's potential adverse effects on a living organism that cannot be replicated by in vitro methods alone.[3][4]
This guide provides a detailed, field-proven framework for the comprehensive in vivo toxicological assessment of 2-Ethyl-6-propoxypyrimidin-4(1H)-one. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, from acute to chronic exposure scenarios.
Foundational Principles of the Testing Strategy
The proposed testing cascade is designed to be sequential and tiered, allowing for go/no-go decisions at critical junctures. This approach adheres to the 3Rs principle (Replacement, Reduction, and Refinement) of animal welfare in scientific research.[4][5] The strategy begins with acute toxicity studies to determine the immediate hazard potential and inform dose selection for longer-term studies. This is followed by repeated-dose studies to identify target organs and characterize toxicity over time. Finally, specific endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity are evaluated.
Pharmacokinetics and Metabolism: A Preliminary Assessment
A preliminary understanding of the pharmacokinetic (PK) and metabolic profile of 2-Ethyl-6-propoxypyrimidin-4(1H)-one is crucial for the design and interpretation of toxicity studies. Pyrimidine analogues often act as prodrugs, requiring intracellular activation.[6][7] Understanding their absorption, distribution, metabolism, and excretion (ADME) helps in selecting the appropriate animal model and dosing regimen.[8]
Experimental Protocol: Preliminary ADME Assessment
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Animal Model: Male Sprague-Dawley rats (n=3 per route).
-
Dose Formulation: The test article is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration:
-
Intravenous (IV) bolus: 2 mg/kg
-
Oral (PO) gavage: 20 mg/kg
-
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Urine and feces are collected over 24 hours.
-
Bioanalysis: Plasma and urine concentrations of the parent compound and potential metabolites are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) are calculated.
Acute Oral Toxicity Assessment
Acute toxicity studies evaluate the adverse effects occurring within a short time after administration of a single dose of a substance.[3] These studies are essential for classifying the substance by its toxicity and for guiding dose selection in subsequent studies.[9][10] The Up-and-Down Procedure (UDP) as per OECD Guideline 425 is recommended for its efficiency in animal use.[9][11]
Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old.
-
Housing: Animals are housed individually with controlled temperature (22 ± 3°C) and a 12-hour light/dark cycle.
-
Acclimatization: Minimum of 5 days before dosing.
-
Fasting: Food is withheld overnight before dosing; water is available ad libitum.[9]
-
Dose Administration: A single oral dose is administered by gavage. The initial dose is selected based on available data, or a default of 175 mg/kg. Subsequent doses are adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[9]
-
Body Weight: Measured on days 0, 7, and 14.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Hypothetical Data Presentation
| Outcome of Previous Animal | Dose Level (mg/kg) for Next Animal |
| Survived | 550 |
| Died | 175 |
| Survived | 1750 |
| Died | 550 |
This table illustrates the dose adjustment process in the Up-and-Down Procedure.
Repeated-Dose Toxicity Studies
Repeated-dose toxicity studies provide information on the potential health hazards from repeated exposure over a longer period.[12][13] A 28-day study (OECD Guideline 407) is typically conducted first, followed by a 90-day study (OECD Guideline 408) if warranted by the intended use of the compound.[12][14][15]
Experimental Workflow: Repeated-Dose Toxicity Assessment
Caption: Workflow for repeated-dose toxicity studies.
Experimental Protocol: 90-Day Repeated Oral Dose Toxicity Study in Rodents (OECD 408)
-
Animal Model: Young, healthy Sprague-Dawley rats (10/sex/group). A satellite group (10/sex/group) for the high dose and control groups may be included for recovery assessment.[16]
-
Dose Levels: At least three dose levels plus a concurrent control group. The high dose should induce some toxic effects but not mortality or severe suffering. The low dose should not induce any adverse effects (No-Observed-Adverse-Effect Level, NOAEL). The intermediate dose should produce minimal toxic effects.[17][18][19]
-
Administration: Daily oral gavage for 90 days.[16]
-
Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to dosing and at termination.
-
Hematology and Clinical Biochemistry: At termination.
-
Urinalysis: At termination.
-
-
Pathology:
-
Gross Necropsy: All animals.
-
Organ Weights: Recorded for key organs.
-
Histopathology: Comprehensive examination of tissues from control and high-dose groups. Any lesions found in the high-dose group are examined in the lower-dose groups.[20]
-
Hypothetical Data Summary: 90-Day Study
| Parameter | Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Gain (g, Male) | 150 ± 15 | 145 ± 12 | 120 ± 18 | 95 ± 20** |
| ALT (U/L, Male) | 35 ± 8 | 38 ± 10 | 75 ± 25 | 150 ± 45 |
| Liver Weight (g, Male) | 12.5 ± 1.2 | 12.8 ± 1.5 | 15.5 ± 2.0* | 18.0 ± 2.5 |
| Histopathology (Liver) | Normal | Normal | Centrilobular hypertrophy | Centrilobular hypertrophy, single-cell necrosis |
*p<0.05, **p<0.01 vs. control. Data are presented as mean ± SD. This table shows hypothetical dose-dependent effects on key parameters.
Genotoxicity Assessment
Genotoxicity testing identifies substances that can cause damage to genetic material.[21] A standard in vivo test is the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474), which detects both chromosome breakage and loss.[22][23] The in vivo Comet Assay (OECD Guideline 489) can also be conducted to detect DNA strand breaks in various tissues.[24][25] A combined study design can assess both endpoints efficiently.[21]
Experimental Protocol: In Vivo Micronucleus Assay (OECD 474)
-
Animal Model: Male and female mice or rats (at least 5/sex/group).
-
Dose Levels: Typically three dose levels, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. A vehicle control and a positive control group are also included.
-
Administration: Usually two administrations, 24 hours apart, via the intended clinical route (e.g., oral gavage).[22]
-
Sample Collection: Bone marrow is collected 24 hours after the final dose. Peripheral blood can also be sampled.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Genotoxicity Testing Strategy
Caption: Decision tree for in vivo genotoxicity testing.
Carcinogenicity Assessment
Carcinogenicity studies are conducted for pharmaceuticals with expected long-term clinical use (typically 6 months or longer) or for compounds with a cause for concern based on their structure, mechanism of action, or findings from other toxicity studies.[26][27][28] The decision to conduct these studies and the choice of study design are guided by the ICH S1 series of guidelines.[26][29][30]
Experimental Protocol: Two-Year Rodent Bioassay (ICH S1B)
-
Animal Model: Two rodent species, typically rats and mice (50/sex/group).
-
Dose Levels: Three dose levels plus a concurrent control. The high dose is typically the Maximum Tolerated Dose (MTD), determined from the 90-day study.[29]
-
Administration: Daily administration (e.g., in feed or by gavage) for the lifetime of the animal (24 months for rats, 18-24 months for mice).
-
Observations:
-
Clinical Signs and Palpation for Masses: Twice daily for morbidity/mortality and weekly for clinical signs and palpation.
-
Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.
-
-
Pathology:
-
Full Necropsy: All animals.
-
Histopathology: Comprehensive examination of all tissues from all animals in the control and high-dose groups, plus all gross lesions from all animals.
-
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on all aspects of the reproductive cycle.[31] The standard approach involves a Prenatal Developmental Toxicity Study (OECD 414) and a one- or two-generation reproduction study (OECD 415 or 416).[31][32][33][34][35]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
-
Animal Model: Pregnant female rats (at least 20 per group). A second species (e.g., rabbit) is often required.
-
Dose Levels: At least three dose levels plus a control. The high dose should induce some maternal toxicity but not more than 10% mortality. The low dose should not cause any maternal or developmental toxicity.[32]
-
Administration: Daily from implantation (gestation day 6 in rats) to the day before cesarean section.[32]
-
Maternal Evaluation: Clinical signs, body weight, food consumption.
-
Fetal Evaluation (following C-section):
-
Number of corpora lutea, implantation sites, resorptions, live and dead fetuses.
-
Fetal body weight and sex.
-
External, visceral, and skeletal examinations for malformations and variations.
-
Potential Mechanism of Toxicity
While specific data is absent, pyrimidine derivatives have been associated with oxidative stress.[36] Thio-derivatives, in particular, can interact with hemoglobin, leading to erythrocyte-specific toxicity.[36] A potential toxicity pathway for 2-Ethyl-6-propoxypyrimidin-4(1H)-one could involve metabolic activation leading to the generation of reactive oxygen species (ROS), resulting in cellular damage.
Hypothetical Signaling Pathway for Pyrimidinone-Induced Hepatotoxicity
Caption: Hypothetical pathway of pyrimidinone-induced liver injury.
Conclusion
The comprehensive in vivo toxicity assessment of a novel compound like 2-Ethyl-6-propoxypyrimidin-4(1H)-one is a multi-faceted endeavor that must be approached systematically. The framework presented in this guide, rooted in established international regulatory guidelines, provides a robust pathway for characterizing the safety profile of this molecule. By following this tiered approach, from acute to chronic toxicity, and investigating specific endpoints like genotoxicity and reproductive toxicity, researchers can generate the necessary data to make informed decisions about the potential risks and future development of this compound. This structured, scientifically-defensible strategy ensures both regulatory compliance and a thorough understanding of the compound's biological effects.
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